Cas no 2097992-29-3 (3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid)

3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid
- F1907-6358
- 3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
- AKOS026710727
- 2097992-29-3
- 1-Pyrrolidinepropanoic acid, 3-(hydroxymethyl)-4-methyl-
- 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
-
- インチ: 1S/C9H17NO3/c1-7-4-10(3-2-9(12)13)5-8(7)6-11/h7-8,11H,2-6H2,1H3,(H,12,13)
- InChIKey: DBQZRMLBSXZCCX-UHFFFAOYSA-N
- ほほえんだ: OCC1CN(CCC(=O)O)CC1C
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.120±0.06 g/cm3(Predicted)
- ふってん: 317.9±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.83±0.10(Predicted)
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H212676-100mg |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H212676-500mg |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-6358-1g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6358-5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | H212676-1g |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-6358-10g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6358-0.25g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6358-2.5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6358-0.5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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5. Book reviews
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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10. Back matter
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acidに関する追加情報
Introduction to 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid (CAS No. 2097992-29-3)
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2097992-29-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidine core with functionalized side chains, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxymethyl and methyl substituents on the pyrrolidine ring introduces unique reactivity and binding properties, making it a valuable scaffold for drug discovery and molecular design.
The structural framework of 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is characterized by a propanoic acid moiety attached to a pyrrolidine ring that is further substituted at the 3-position with a hydroxymethyl group and at the 4-position with a methyl group. This arrangement creates a molecule with multiple chiral centers and hydrogen bonding capabilities, which are critical for interactions with biological targets. The compound’s solubility profile, influenced by its polar functional groups, makes it suitable for various solvation conditions in biochemical assays and high-throughput screening (HTS) platforms.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly those incorporating pyrrolidine derivatives. Pyrrolidines are known for their prevalence in biologically active molecules, including natural products and synthetic drugs. The modification of the pyrrolidine core with functional groups such as hydroxymethyl and methyl enhances its pharmacophoric properties, enabling interactions with enzymes and receptors involved in metabolic pathways. For instance, studies have shown that pyrrolidine-based scaffolds can modulate kinases, G protein-coupled receptors (GPCRs), and ion channels, making them attractive for therapeutic applications.
One of the most compelling aspects of 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is its potential as an intermediate in the synthesis of more complex pharmacological agents. The compound’s ability to undergo further functionalization, such as esterification or amidation, allows for the creation of derivatives with tailored biological activities. Researchers have explored similar pyrrolidine derivatives in the context of antiviral and anti-inflammatory therapies, where modifications at the 1-position and 3-position of the ring have been shown to influence potency and selectivity.
The synthesis of 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid presents both challenges and opportunities for chemists. The introduction of multiple stereocenters necessitates careful control over reaction conditions to achieve high enantiomeric purity. Advances in asymmetric synthesis techniques have enabled more efficient routes to chiral pyrrolidine derivatives, reducing the reliance on expensive catalysts or reagents. Additionally, green chemistry principles have been applied to optimize synthetic protocols, minimizing waste and improving atom economy.
Recent research has highlighted the role of hydroxymethyl containing compounds in drug development. The hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Moreover, it serves as a versatile handle for further derivatization via nucleophilic addition or oxidation reactions. In contrast, the methyl substituent at the 4-position contributes to steric hindrance and lipophilicity, influencing membrane permeability and metabolic stability. These structural features make 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid a promising candidate for further exploration in medicinal chemistry.
The pharmacological potential of this compound has not been fully elucidated but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors. For example, analogs with similar scaffolds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. Furthermore, modifications at the propanoic acid moiety could lead to compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or lipoxygenase pathways.
In conclusion,3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid (CAS No. 2097992-29-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of hydroxymethyl and methyl substituents on the pyrrolidine ring—make it a valuable scaffold for developing novel therapeutic agents. As synthetic methodologies continue to evolve and computational techniques enhance virtual screening capabilities,this compound warrants further investigation into its biological activities and potential applications in drug discovery.
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